molecular formula C7H6BrN3O B2867447 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1909325-85-4

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2867447
CAS No.: 1909325-85-4
M. Wt: 228.049
InChI Key: KPPLGANHODHPFZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS: 1909325-85-4) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a bromine atom at position 5 and a methyl group at position 2. Its molecular formula is C₇H₆BrN₃O, and its structure (Figure 1) has been confirmed via crystallographic data and NMR spectroscopy . The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. CymitQuimica lists it as a high-cost building block (€549/50 mg), underscoring its niche applications in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLGANHODHPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-85-4
Record name 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with enhanced biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-b]pyridin-3-one scaffold is highly modular. Key analogues include:

Compound Name Substituents (Positions) Key Structural Differences
5-Bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Br (5), CH₃ (2) Reference compound
5-Nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one NO₂ (5) Electron-withdrawing nitro group enhances hydrogen bonding
5-[(4-Nitrophenyl)diazinyl]-2,6-diphenyl derivative Aryl diazenyl (5), Ph (2,6) Extended conjugation from aryl groups
5-[(4-Chlorophenyl)diazinyl]-6-(naphthalen-1-yl) derivative Cl-aryl diazenyl (5), naphthyl (6) Bulky substituents increase steric hindrance
5-[(2,4-Difluorophenyl)diazinyl]-6-(thiophen-2-yl) derivative F-aryl diazenyl (5), thiophene (6) Fluorine atoms improve lipophilicity

Key Observations :

  • Halogen vs.
  • Aryl Diazenyl Groups : Derivatives with aryl diazenyl substituents (e.g., ) exhibit redshifted UV-Vis spectra due to extended π-conjugation.
  • Heteroaromatic Substitutions : Thiophene () and naphthalene () moieties introduce planar, hydrophobic regions, which may influence binding to biological targets.

Comparison :

  • The target compound’s synthesis likely involves bromination, while diazenyl derivatives () are synthesized via high-pressure, catalyst-free methods, reducing metal contamination risks.
  • Suzuki coupling () is preferred for introducing aryl groups with precise regioselectivity.

Physicochemical Properties

Melting Points and Stability
Compound Melting Point (°C) Stability Notes
5-Bromo-2-methyl derivative Not reported Stable under inert conditions
5-Nitro derivative Not reported Sensitive to light and heat
5-[(4-Nitrophenyl)diazinyl] derivative 299–300 High thermal stability
5-[(4-Chlorophenyl)diazinyl] derivative 277–278 Hygroscopic
5-[(2,4-Difluorophenyl)diazinyl] derivative 272–273 Air-stable crystalline form

Key Trends :

  • Aryl diazenyl derivatives () exhibit higher melting points (>270°C) due to strong intermolecular π-π stacking.
  • Halogenated derivatives (e.g., ) may exhibit hygroscopicity, requiring anhydrous storage.
Spectral Data
  • IR Spectroscopy : All compounds show C=O stretches near 1650–1660 cm⁻¹, confirming the lactam structure .
  • NMR : The target compound’s methyl group (δ ~2.5 ppm) and bromine-induced deshielding (δ ~8.5 ppm for H-4) distinguish it from nitro (δ ~8.9 ppm) and diazenyl derivatives (δ ~8.3–8.6 ppm for aromatic protons) .

Biological Activity

5-Bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 1909325-85-4) is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.

Structural Overview

The compound features a pyrazolo ring fused to a pyridine ring, characterized by the presence of a bromine atom and a methyl group at specific positions. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

Target Interactions
The primary target of this compound is the tropomyosin receptor kinases (TRKs) . The compound inhibits TRK activity, which is crucial for various signaling pathways involved in cell proliferation and survival.

Biochemical Pathways
Upon inhibition of TRKs, downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt are affected. This leads to decreased cell proliferation and survival, especially in cancer cells that overexpress these kinases .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa2.59Induces apoptosis via TRK inhibition
MCF7VariableCell cycle arrest
HCT116VariableCDK2 and CDK9 inhibition

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies .

Other Biological Activities

In addition to its anticancer effects, this compound has been evaluated for other pharmacological activities:

  • Antimicrobial Activity : Exhibits potential as an antibacterial and antifungal agent.
  • Anti-inflammatory Properties : Demonstrated effectiveness in reducing inflammation in animal models .

Case Studies and Research Findings

  • Study on TRK Inhibition :
    A study demonstrated that this compound effectively inhibited TRK phosphorylation in cancer cell lines. This resulted in reduced activation of downstream signaling pathways associated with growth and survival .
  • Antimicrobial Evaluation :
    In another study focusing on antimicrobial properties, the compound showed significant activity against various bacterial strains including E. coli and Bacillus subtilis, indicating its potential use as an antibiotic agent .
  • Anti-inflammatory Study :
    The anti-inflammatory effects were assessed using carrageenan-induced edema models in mice. The compound exhibited comparable effects to standard anti-inflammatory drugs such as indomethacin .

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